molecular formula C6H5Cl2NOS B13765083 N-(2,5-Dichloro-3-thienyl)acetamide CAS No. 59491-11-1

N-(2,5-Dichloro-3-thienyl)acetamide

Cat. No.: B13765083
CAS No.: 59491-11-1
M. Wt: 210.08 g/mol
InChI Key: NUJDRHKCNHWCGX-UHFFFAOYSA-N
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Description

N-(2,5-Dichloro-3-thienyl)acetamide is a high-purity organic compound characterized by the molecular formula C 6 H 5 Cl 2 NOS and a molecular weight of 210.08 g/mol . Its structure features an acetamide group bound to a 2,5-dichlorothiophene ring, a configuration that is of significant interest in the research and development of novel agrochemicals. Compounds incorporating thienyl and acetamide moieties have been demonstrated to serve as valuable scaffolds in the design of new insecticides . Recent scientific investigations into structurally complex thienylpyridyl- and thioether-containing acetamides have revealed that these molecules can exhibit potent insecticidal activities against species such as Plutella xylostella L., with efficacy comparable to that of established insecticides . The dichlorothienyl subunit, in particular, is a recognized pharmacophore in pesticidal chemistry. As such, this compound provides researchers with a critical building block for the synthesis and optimization of new active ingredients, enabling structure-activity relationship (SAR) studies and the exploration of novel modes of action. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59491-11-1

Molecular Formula

C6H5Cl2NOS

Molecular Weight

210.08 g/mol

IUPAC Name

N-(2,5-dichlorothiophen-3-yl)acetamide

InChI

InChI=1S/C6H5Cl2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10)

InChI Key

NUJDRHKCNHWCGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2,5 Dichloro 3 Thienyl Acetamide and Its Analogs

Established Synthetic Routes for the Formation of N-(2,5-Dichloro-3-thienyl)acetamide

The creation of the core this compound structure is primarily achieved through straightforward and efficient chemical reactions.

Amination and Acylation Strategies

A common and direct method for synthesizing this compound involves the acylation of 2,5-dichloro-3-thienylamine. This is typically achieved by reacting the amine with either acetic anhydride (B1165640) or acetyl chloride. ontosight.ailibretexts.orglibretexts.orgyoutube.com The use of a base is often employed to facilitate the reaction. ontosight.ai This approach provides a reliable route to the desired acetamide (B32628).

The reaction with acetyl chloride is a vigorous process that produces the N-substituted amide and hydrogen chloride gas. libretexts.orgyoutube.com The general reaction can be summarized as:

2,5-dichloro-3-thienylamine + Acetyl Chloride → this compound + HCl

When acetic anhydride is used, the reaction is generally less vigorous and may require heating. libretexts.org The products in this case are the desired acetamide and acetic acid. libretexts.org

2,5-dichloro-3-thienylamine + Acetic Anhydride → this compound + Acetic Acid

Multi-step Reaction Sequences for Thiophene-Acetamide Scaffolds

More complex thiophene-acetamide scaffolds are often assembled through multi-step syntheses. A notable example is the Gewald reaction, which is a versatile method for preparing 2-aminothiophenes. impactfactor.orgnih.gov These 2-aminothiophenes can then be further modified, for instance, by acylation, to yield the target acetamide derivatives. impactfactor.org

One multi-step approach involves the reaction of ethyl cyanoacetate, acetylacetone, and sulfur in the presence of a base like diethylamine (B46881) to form an ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate intermediate. impactfactor.org This intermediate can then be reacted with various chloro-N-(substituted phenyl)acetamides to produce a range of thiophene-acetamide analogs. impactfactor.org

Derivatization Strategies for Substituted this compound Analogs

The core this compound structure can be extensively modified to create a library of analogs with diverse properties. These modifications can be targeted at the thiophene (B33073) ring, the acetamide nitrogen, or by introducing different side chains.

Functionalization of the Thiophene Ring

The thiophene ring is a versatile platform for introducing various functional groups. mdpi.comresearchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds and attaching aryl groups to the thiophene ring. researchgate.net For instance, N-(2,5-dibromophenyl)acetamide can undergo a palladium-catalyzed Suzuki coupling with different arylboronic acids to yield a variety of functionalized aniline-based amides. researchgate.net Although this example is on a phenyl ring, similar strategies can be envisioned for dichlorinated thiophene rings.

Direct C-H functionalization is another emerging strategy for modifying heterocyclic systems. mdpi.comresearchgate.net This approach allows for the direct attachment of new groups to the thiophene ring without the need for pre-functionalization, offering a more atom-economical route. mdpi.com

Modifications at the Acetamide Nitrogen

The nitrogen atom of the acetamide group provides a key site for derivatization. archivepp.com Reductive amination is a widely used method to introduce alkyl groups onto the nitrogen. organic-chemistry.org This reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and the amine, which is then reduced to the corresponding amine. organic-chemistry.org

Another strategy involves the reaction with different acyl chlorides or acid anhydrides to introduce various acyl groups, leading to the formation of N-acyl-N-(2,5-dichloro-3-thienyl)acetamides. libretexts.orglibretexts.orgyoutube.com

Starting MaterialReagentProduct
2,5-dichloro-3-thienylamineAcetic AnhydrideThis compound
2,5-dichloro-3-thienylamineAcetyl ChlorideThis compound
2-aminothiophene intermediateChloroacetyl chlorideThiophene-acetamide derivative
N-(2,5-dibromophenyl) acetamideArylboronic acidN-(diarylphenyl)acetamide

Exploration of Different Side Chains and Linkers

The synthesis of analogs with varied side chains and linkers allows for the exploration of structure-activity relationships. impactfactor.orgarchivepp.comnih.govnih.gov One approach involves the synthesis of N-(4-acetylphenyl)-2-chloroacetamide, which can then be reacted with various functionalized thiocarbamoyl compounds to generate thiophene-2-carboxamide derivatives with different substituents. nih.gov

Another strategy involves the two-step synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov This process first activates 2-(thiophen-2-yl)acetic acid by converting it to its acid chloride, which is then reacted with 2-aminothiophene-3-carbonitrile. nih.gov This method allows for the introduction of a thiophene-containing side chain.

Furthermore, the reaction of N-substituted α-chloroacetanilides with an ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate intermediate provides a route to analogs with different substituted phenylcarbamoylmethylamino side chains. impactfactor.org

PrecursorReagentResulting Moiety
N-(4-acetylphenyl)-2-chloroacetamideFunctionalized thiocarbamoyl compoundsThiophene-2-carboxamide derivatives nih.gov
2-(thiophen-2-yl)acetyl chloride2-aminothiophene-3-carbonitrileN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateN-substituted α-chloroacetanilidesPhenylcarbamoylmethylamino side chains impactfactor.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis.

A significant green approach to N-acylation reactions, which is the core transformation in producing this compound, involves conducting the synthesis under solvent-free conditions. Research has demonstrated that the reaction of various amines with acetic anhydride can proceed efficiently without a solvent or catalyst, often accelerated by simple mixing at room temperature or with gentle heating. ontosight.ai This method offers the primary advantages of eliminating hazardous organic solvents, simplifying work-up procedures, and reducing waste.

Microwave irradiation has also emerged as a powerful tool in green organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of various acetamide derivatives has been successfully achieved using microwave assistance, which can efficiently drive the C-N bond formation. nih.gov For instance, the synthesis of N-substituted aldimines has been accomplished in high yields in as little as eight minutes under solvent-free microwave conditions. organic-chemistry.org While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this technology to a wide range of amides suggests its high potential for this specific synthesis. nih.govresearchgate.netamazonaws.com

Another green strategy involves the use of more benign acylating agents or catalysts. Acetonitrile, a less hazardous reagent than acetyl chloride or acetic anhydride, has been used as an acetylating agent in the presence of an alumina (B75360) catalyst in continuous-flow systems, representing a safer and more sustainable approach to N-acetylation. nih.gov

The following table summarizes green synthetic approaches applicable to the synthesis of acetamides, which could be adapted for this compound.

Table 1: Green Synthetic Approaches for Acetamide Synthesis

Method Reagents/Conditions Key Advantages
Solvent-Free Synthesis Amine, Acetic Anhydride Reduces solvent waste, simplifies purification
Microwave-Assisted Synthesis Amine, Acylating Agent Shorter reaction times, higher yields, energy efficient

Catalytic Approaches and Reaction Optimization Studies

The N-acylation of amines, including 2,5-dichloro-3-thienylamine, is a reaction that can be significantly influenced by catalysts. While the reaction can proceed without a catalyst, particularly with reactive acylating agents like acetyl chloride or acetic anhydride, various catalysts have been employed to improve reaction rates, yields, and selectivity, especially with less reactive substrates.

A variety of Lewis acids and solid acid catalysts have been explored for N-acylation reactions. These include metal triflates, zinc oxide, and silica-supported acids. orientjchem.org For instance, phosphomolybdic acid encapsulated in metal-organic frameworks (MOFs) has been used as a heterogeneous catalyst for Friedel-Crafts C-acylation, a related reaction type, demonstrating the potential of advanced catalytic systems. nih.gov The optimization of such catalytic systems often involves screening different catalysts, catalyst loadings, solvents, and temperatures to achieve the highest efficiency and yield.

Palladium-catalyzed amination reactions have been utilized for the synthesis of N-functionalized 3-aminothiophenes from 3-bromothiophene, which are precursors to the corresponding acetamides. researchgate.net The optimization of these reactions involves careful selection of the palladium source, ligand, base, and solvent to maximize the yield of the desired aminothiophene.

Furthermore, studies have shown that even simple organic acids, like acetic acid, can act as effective catalysts for N-acylation reactions using less reactive acylating agents like esters. rsc.org This approach offers a milder and more atom-economical alternative to traditional methods.

Optimization of the standard synthesis of this compound, which involves the reaction of 2,5-dichloro-3-thienylamine with acetic anhydride or acetyl chloride, typically involves controlling the reaction temperature and the stoichiometry of the reagents. ontosight.ai The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

The table below presents a summary of catalytic systems used for N-acylation, which could be applied to optimize the synthesis of this compound.

Table 2: Catalytic Systems for N-Acylation

Catalyst Type Example Catalyst Acylating Agent
Lewis Acids ZnO, FeCl₃, Al(OTf)₃ Acetic Anhydride, Acetyl Chloride
Solid Acids KF-Al₂O₃, Amberlite IR120 Acetic Anhydride
Organocatalysts Acetic Acid Esters
Heterogeneous Catalysts PMA@MIL-53(Fe) Acyl Halides

Novel Synthetic Methodologies for Related 2,5-Dichlorothiophene (B70043) Derivatives

Research into the synthesis of 2,5-dichlorothiophene derivatives has led to the development of novel methodologies that provide access to a variety of functionalized structures, which can serve as precursors or analogs of this compound.

One area of innovation is the synthesis of chalcone (B49325) derivatives from 2,5-dichloro-3-acetylthiophene. These reactions, typically carried out via Claisen-Schmidt condensation, provide a route to compounds with a dichlorothiophene ring linked to an aromatic system through a propenone bridge. researchgate.net These chalcones can be further modified to introduce different functionalities.

The synthesis of functionalized 3-aminothiophenes is another critical area, as these are the direct precursors to the corresponding acetamides. Novel methods for the synthesis of 3-acetyl-2-aminothiophenes have been developed using modified Gewald reactions. researchgate.net This approach provides access to aminothiophenes with an acetyl group at the 3-position, which are isomers of the precursor to the title compound.

Recent advances in the synthesis of thiophene derivatives also include methods based on the cyclization of functionalized alkynes. These methods can offer high regioselectivity and atom economy in constructing the thiophene ring with a desired substitution pattern. rsc.org

Furthermore, ultrasound-promoted reactions have been used for the regioselective synthesis of 3-acylated 2,5-dihydrothiophene (B159602) S,S-dioxides, demonstrating the use of alternative energy sources to drive specific chemical transformations in thiophene chemistry. rsc.org

The table below lists some novel synthetic methodologies for preparing functionalized thiophene derivatives that are structurally related to this compound.

Table 3: Novel Synthetic Methodologies for Functionalized Thiophene Derivatives

Methodology Starting Material Product Type
Claisen-Schmidt Condensation 2,5-Dichloro-3-acetylthiophene Dichlorothiophene Chalcones
Modified Gewald Reaction Cyanoacetone, 1,4-dithianyl-2,5-diols 3-Acetyl-2-aminothiophenes
Alkyne Cyclization Functionalized Alkynes Substituted Thiophenes

Spectroscopic and Crystallographic Elucidation of N 2,5 Dichloro 3 Thienyl Acetamide Molecular Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone in the determination of molecular structure, providing detailed information about the chemical environment of individual atoms. For N-(2,5-dichloro-3-thienyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming the connectivity and arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (acetyl)~2.2Singlet
C₄-H (thiophene)~7.0-7.5Singlet
N-H (amide)~7.5-8.5Broad Singlet

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon of the acetyl group, the carbonyl carbon, and the four carbons of the thiophene (B33073) ring. The carbonyl carbon (C=O) is characteristically found significantly downfield, typically in the range of δ 165-175 ppm. The methyl carbon of the acetyl group would appear at a much higher field, generally around δ 20-30 ppm. The carbons of the thiophene ring will have chemical shifts in the aromatic region (approximately δ 110-140 ppm), with the exact values being dependent on the substitution pattern of the chlorine atoms and the acetamido group. For example, in a related compound, 2'-methyl-3'-nitroacetanilide, the aromatic carbons appear between δ 120-140 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
CH₃ (acetyl)~24
C=O (amide)~168
C₂ (thiophene, C-Cl)~125-135
C₃ (thiophene, C-N)~130-140
C₄ (thiophene, C-H)~120-130
C₅ (thiophene, C-Cl)~125-135

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is also a strong and characteristic absorption, expected to be found in the range of 1700-1650 cm⁻¹. Other significant absorptions would include the C-H stretching of the methyl group and the aromatic thiophene ring (around 3100-3000 cm⁻¹), and the C-N stretching and N-H bending (Amide II band) vibrations in the 1600-1500 cm⁻¹ region. The C-Cl stretching vibrations would appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. For comparison, the IR spectrum of a similar compound, 2',5'-dichloro-4'-nitroacetanilide, shows characteristic absorptions that can be used for structural confirmation. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3100Medium-Strong
C-H Stretch (Aromatic & Aliphatic)3100 - 2900Medium-Weak
C=O Stretch (Amide I)1700 - 1650Strong
N-H Bend (Amide II)1600 - 1500Medium
C-N Stretch1400 - 1200Medium
C-Cl Stretch800 - 600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₆H₅Cl₂NOS. The expected molecular weight can be calculated based on the isotopic masses of the constituent atoms. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

The fragmentation of this compound under electron ionization would likely involve initial cleavage of the amide bond. Common fragmentation pathways could include the loss of the acetyl group (CH₃CO) to form the 2,5-dichloro-3-thienylamine cation, or the cleavage of the C-N bond to generate an acetyl cation and a 2,5-dichloro-3-thienyl radical cation. Further fragmentation of the thiophene ring could also occur.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

A crystallographic study of this compound would reveal the precise geometry of the molecule in the solid state. It would confirm the substitution pattern on the thiophene ring and determine the conformation of the acetamido group relative to the ring. For instance, in a related structure, 2-chloro-N-(2,5-dichlorophenyl)acetamide, X-ray analysis has shown specific conformations of the N-H and C=O bonds relative to the substituted aromatic ring. researchgate.net Such an analysis for this compound would provide invaluable data on intramolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice. However, no specific X-ray crystallographic data for this compound was found in the provided search results.

Single-Crystal X-ray Diffraction of this compound

As of the latest literature surveys, a definitive single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of several analogous compounds have been elucidated, providing a strong basis for predicting the key structural features of the title compound.

For instance, the crystal structure of 2-Chloro-N-(2,5-dichlorophenyl)acetamide reveals a triclinic system with space group P-1. Similarly, N-(2,3-Dichlorophenyl)acetamide crystallizes in a monoclinic system with space group P21/c. These examples suggest that this compound is also likely to crystallize in a common, relatively low-symmetry space group. The presence of the thiophene ring, as seen in N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide which crystallizes in the monoclinic P21/c space group, will significantly influence the packing arrangement.

Computational Chemistry and Theoretical Investigations of N 2,5 Dichloro 3 Thienyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can elucidate the electron distribution, orbital energies, and reactivity patterns of N-(2,5-Dichloro-3-thienyl)acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties and reactivity of various compounds. nih.govresearchgate.net DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound. For similar acetamide (B32628) derivatives, DFT has been successfully used to analyze their structural parameters and predict their chemical behavior. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy represents its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.comresearchgate.net For various acetamide compounds, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics and reactivity. dergipark.org.trresearchgate.net

Table 1: Illustrative HOMO-LUMO Energy Data for an Acetamide Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap 5.3

This table is for illustrative purposes and does not represent actual data for this compound.

Fukui functions are used within the framework of DFT to describe the reactivity of individual atoms within a molecule. nih.gov These functions help in predicting the sites for nucleophilic and electrophilic attack with greater precision than MEP analysis alone. nih.gov By calculating the Fukui functions, one can identify which atoms in this compound are most likely to be involved in chemical reactions. nih.gov Local reactivity descriptors, derived from Fukui functions, provide quantitative measures of an atom's reactivity. nih.gov

Molecular Modeling and Docking Studies for Target Interactions (non-clinical, in vitro)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein or enzyme). These methods are instrumental in drug discovery for identifying potential therapeutic targets.

In vitro molecular docking simulations can predict the binding affinity and mode of interaction of this compound with various biochemical targets. For instance, related thienyl and acetamide derivatives have been studied for their potential to inhibit enzymes such as L-glutamine:D-fructose-6-phosphate amidotransferase, which is a target for antifungal agents. nih.govresearchgate.net Docking studies provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com Such studies can help in identifying potential biological activities of this compound. nih.govresearchgate.net

Table 2: Example of Docking Study Results for a Thiazole (B1198619) Derivative with a Fungal Enzyme Target

Compound Binding Energy (kcal/mol) Interacting Residues
4d (a 2,5-dichloro thienyl substituted thiazole) -8.5 Amino acid residues of GlcN-6-P synthase

This table is based on findings for a related compound and is for illustrative purposes. nih.govresearchgate.net

Binding Energy Calculations and Interaction Hotspot Identification

Binding energy calculations are a crucial component of computational drug discovery, used to estimate the strength of the interaction between a ligand, such as this compound, and its target protein. A more negative binding energy value typically indicates a more stable and favorable interaction. These calculations are often performed using molecular docking simulations, which predict the preferred orientation of a molecule when bound to a receptor.

Following the docking process, a detailed analysis of the binding pose can identify "interaction hotspots"—key amino acid residues within the protein's binding site that contribute significantly to the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds (given the presence of chlorine atoms), and π-π stacking. Identifying these hotspots is vital for understanding the mechanism of action and for guiding the rational design of more potent derivatives.

Hypothetical Research Findings:

If this compound were to be docked into the active site of a hypothetical target kinase, the binding energy calculations could yield results similar to those presented in the illustrative table below. The analysis would likely reveal key interactions between the compound and the protein's active site. For instance, the acetamide group could act as a hydrogen bond donor and acceptor, while the dichlorothienyl ring could form hydrophobic and halogen-bonding interactions with specific residues.

Parameter Value
Binding Energy (kcal/mol)-8.5
Interaction Hotspots
Hydrogen BondsTYR215, LYS190
Halogen BondsLEU167 (with Cl5)
Hydrophobic InteractionsVAL175, ALA188, LEU264
π-π StackingPHE278

This table is a hypothetical representation of potential binding energy and interaction data for this compound with a target protein and is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility, stability, and the dynamics of its interaction with a biological target. researchgate.net

An MD simulation would involve placing the compound, either alone in a solvent or within a protein binding site, and calculating the forces between atoms to simulate their motion. The resulting trajectory provides a detailed view of the molecule's behavior, revealing its preferred shapes (conformational landscape) and how stable these conformations are. Key metrics often analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's atoms from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule.

Hypothetical Research Findings:

An MD simulation of the this compound-protein complex would assess the stability of the binding pose predicted by docking. A stable RMSD value for the compound over the course of the simulation would suggest that it remains securely bound in the active site. RMSF analysis could indicate which parts of the molecule are more rigid and which are more flexible, providing clues for potential modifications to improve binding.

Simulation Parameter Result Interpretation
Simulation Time100 nsStandard simulation length for stability assessment.
RMSD of Ligand1.2 ÅIndicates stable binding within the protein's active site.
RMSF of Dichlorothienyl Ring0.5 ÅSuggests the ring is rigidly held in place, likely due to strong interactions.
RMSF of Acetamide Group1.0 ÅHigher flexibility, suggesting it can reorient to optimize hydrogen bonds.

This table presents exemplary data from a hypothetical Molecular Dynamics simulation of this compound to illustrate the types of insights that can be gained. The values are not based on actual experimental data.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be required. For each compound, a set of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties—would be calculated. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that correlates these descriptors with the observed activity. nih.gov

Hypothetical Research Findings:

A hypothetical QSAR study on a series of this compound derivatives could reveal which structural modifications are likely to improve activity. For example, the model might indicate that increasing the electron-withdrawing nature of a substituent at a particular position on the thienyl ring enhances biological activity. The statistical quality of the QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with higher values indicating a more reliable model. researchgate.net

Derivative Descriptor 1 (LogP) Descriptor 2 (Dipole Moment) Observed Activity (pIC50) Predicted Activity (pIC50)
Derivative 13.12.56.26.1
Derivative 23.52.86.86.7
Derivative 32.93.16.56.6
Derivative 44.02.47.17.2
Model Statistics r² = 0.95 q² = 0.88

This table provides an illustrative example of a QSAR dataset and model for a hypothetical series of this compound derivatives. The data is for demonstrative purposes only.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substitution on Thiophene (B33073) Ring on Biological Interactions

The presence and positioning of halogen atoms on an aromatic or heteroaromatic ring are critical determinants of a molecule's biological profile. In the case of N-(2,5-Dichloro-3-thienyl)acetamide, the two chlorine atoms at the 2 and 5 positions of the thiophene ring significantly influence its electronic character and steric profile, which in turn dictates its biological interactions.

The specific placement of chlorine atoms at the 2 and 5 positions of the thiophene ring is also sterically significant. These atoms can influence the preferred conformation of the molecule and may either facilitate or hinder its binding to a target protein's active site. The size of the chlorine atoms can lead to favorable van der Waals interactions or, conversely, steric clashes that prevent optimal binding. In a study of aryl acetamide (B32628) triazolopyridazines, the exchange of chlorine for fluorine, a smaller halogen, or for a bulkier trifluoromethyl (CF3) group, resulted in notable changes in biological activity, underscoring the sensitivity of biological targets to the nature of halogen substitution. nih.gov

Role of the Acetamide Moiety in Molecular Recognition

The acetamide moiety (-NHC(O)CH3) serves as a crucial linker and a key player in molecular recognition. It provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), both of which are fundamental for establishing specific interactions with biological targets such as enzymes and receptors. ontosight.ai

Influence of Substituent Variations on Thiophene and Acetamide Groups on Specific Biological Activities (non-clinical context)

While specific data on the direct modification of this compound is limited, extensive research on related structures provides valuable insights into how substituent variations can modulate biological activity. These studies, primarily in the context of developing pesticides and other bioactive agents, reveal clear SAR trends. nih.govnih.gov

Thiophene Ring Substitutions:

In a series of thienylpyridyl- and thioether-containing acetamides evaluated for insecticidal activity, the nature and position of substituents on the aromatic ring were found to be critical. For instance, a fluorine atom at the para-position (4-F) of a phenyl ring attached to the acetamide nitrogen was found to be optimal for activity against certain insect species. nih.gov This suggests that even subtle electronic and steric changes on the aromatic system can have a profound impact on biological efficacy. The general trend observed was that mono-substitution often led to better activity than di- or tri-substitution. nih.gov

Acetamide Group Modifications:

The acetamide group itself can be modified to fine-tune activity. In a study on thioacetamide-triazoles, alterations to the thioacetamide (B46855) linker, such as the introduction of a methyl branch, were explored. wustl.edu In another example, N,N-disubstitution on the terminal acetamide of pyrazolopyrimidines allowed for the introduction of diverse chemical groups without sacrificing affinity for the target protein. nih.gov This demonstrates that the acetamide nitrogen can be a point for further derivatization to explore new chemical space and improve biological properties.

The following table summarizes the observed influence of substituent variations in related acetamide-containing compounds on their biological activities in a non-clinical context.

Compound ClassVariationObserved Effect on Biological Activity (Non-clinical)
Thienylpyridyl- and thioether-containing acetamidesMono-substitution on the N-phenyl ring (e.g., 4-F)Generally more favorable insecticidal activity than di- or tri-substitution. nih.gov
Aryl acetamide triazolopyridazinesExchange of chlorine for fluorine on the aryl ringLed to a five-fold decrease in potency in one instance. nih.gov
Aryl acetamide triazolopyridazinesReplacement of chlorine with CF3 groupsResulted in a 2- and 3-fold increase in potency. nih.gov
Thioacetamide-triazolesAlterations to the thioacetamide linker (e.g., methylation)Explored to modulate anti-E. coli activity. wustl.edu
Pyrazolopyrimidine acetamidesN,N-disubstitution of the terminal acetamideAllowed for introduction of diverse moieties without loss of target affinity. nih.gov

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs based on the this compound scaffold involves a systematic approach to modify its structure to enhance desired biological activities. This process is guided by the SAR data and an understanding of the key molecular interactions.

A primary strategy involves the exploration of different substitution patterns on the thiophene ring. While the 2,5-dichloro pattern is a starting point, replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with bioisosteric groups (e.g., CF3, CN) could lead to improved potency or selectivity. The choice of substituent would be guided by the desired electronic and steric properties. For example, if a stronger electron-withdrawing effect is desired, a trifluoromethyl group might be considered.

Another key area for modification is the acetamide group. The methyl group of the acetyl moiety could be replaced with larger alkyl or aryl groups to probe for additional binding interactions. As seen in other acetamide derivatives, N-alkylation or N-arylation can also be a fruitful avenue for optimization. ekb.eg For instance, introducing a small alkyl group on the nitrogen could modulate the compound's lipophilicity and metabolic stability.

Computational methods, such as molecular docking, can be employed to simulate the binding of designed analogs to a target protein. This in silico approach allows for the prioritization of compounds for synthesis, saving time and resources. By visualizing the binding pose, researchers can identify key interactions and design modifications to enhance them.

Pharmacophore Development and Lead Optimization Strategies (within the context of non-clinical research)

Pharmacophore modeling is a powerful tool in drug discovery and development that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound class of compounds, a pharmacophore model would likely include:

Two halogen bond donors: corresponding to the chlorine atoms on the thiophene ring.

A hydrogen bond donor: the N-H group of the acetamide.

A hydrogen bond acceptor: the carbonyl oxygen of the acetamide.

A hydrophobic/aromatic center: the thiophene ring itself.

This initial pharmacophore can be refined as more SAR data becomes available. Lead optimization strategies would then focus on modifying the lead compound, this compound, to better fit the pharmacophore model and to improve its "drug-like" properties.

One optimization strategy is to use the acetamide linker to introduce additional functional groups that can interact with specific regions of the target's binding site. For example, if a nearby pocket is identified through molecular modeling, a linker could be extended to place a functional group in that pocket to form an additional stabilizing interaction.

Another strategy involves the synthesis of a focused library of analogs where systematic changes are made to the thiophene and acetamide moieties. The biological data from this library would then be used to build a quantitative structure-activity relationship (QSAR) model. A QSAR model can mathematically correlate the structural features of the compounds with their biological activity, allowing for the prediction of the activity of yet-unsynthesized analogs. This iterative process of design, synthesis, testing, and modeling is central to modern lead optimization.

The following table outlines potential lead optimization strategies for this compound analogs in a non-clinical research setting.

StrategyRationaleExample Modification
Thiophene Ring Modification To modulate electronic and steric properties and explore new interactions.Replace one or both Cl atoms with F, Br, or CF3.
Acetamide N-H Modification To alter hydrogen bonding capacity and lipophilicity.N-alkylation with small alkyl groups.
Acetamide C-terminal Modification To explore additional binding pockets.Replace the methyl group with larger alkyl or aryl groups.
Bioisosteric Replacement To improve potency, selectivity, or metabolic stability.Replace the thiophene ring with another five- or six-membered heterocycle.
Conformational Constraint To reduce flexibility and lock in the bioactive conformation.Introduce a cyclic structure that incorporates the acetamide linker.

By systematically applying these principles of molecular design and lead optimization, researchers can explore the full potential of the this compound scaffold in the quest for novel and effective biologically active compounds for various applications.

Biological Target Interactions and Mechanistic Insights Non Clinical / in Vitro

Investigations into Enzymatic Inhibition Mechanisms (e.g., GlcN-6-P synthase inhibition)

A primary area of investigation for thiophene-based compounds, including derivatives related to N-(2,5-Dichloro-3-thienyl)acetamide, is their ability to inhibit crucial enzymes in pathogenic organisms. Glucosamine-6-phosphate (GlcN-6-P) synthase has been identified as a promising target for novel antimicrobial agents. nih.gov This enzyme, L-glutamine: D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), is essential for the biosynthesis of the fungal cell wall. nih.gov

The catalytic mechanism of GlcN-6-P synthase is a complex, multi-step process that involves the hydrolysis of L-glutamine and the subsequent transfer of an ammonia (B1221849) group to fructose-6-phosphate. nih.gov Inhibition of this enzyme disrupts the formation of essential amino sugar precursors, compromising the structural integrity of the microbial cell wall.

Researchers have designed and synthesized various inhibitors targeting this enzyme. These inhibitors can be broadly categorized:

Glutamine Analogs : These compounds, such as N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP), act as active-site-directed inactivators that block the N-terminal glutamine-binding domain of the enzyme. nih.gov Many of these inhibitors exhibit high selectivity for GlcN-6-P synthase over other glutamine-utilizing enzymes. nih.gov

Transition-State Analogs : This group of inhibitors mimics the transition state of the reaction that occurs in the C-terminal sugar isomerizing domain of the enzyme. nih.gov

Thiazole (B1198619) Derivatives : Studies have explored 2,5-dichloro thienyl substituted thiazole derivatives for their antimicrobial properties, suggesting a potential link between the dichlorothienyl moiety and the inhibition of microbial targets like GlcN-6-P synthase. nih.gov

Interactions with Cellular Pathways in in vitro models (excluding human cell lines for clinical relevance)

While direct studies on this compound's interaction with specific cellular pathways in non-human, non-clinical models are limited, research on related acetamide (B32628) derivatives provides insight into potential mechanisms. For instance, studies on other complex acetamide derivatives have shown they can disrupt protein-protein interactions, such as the c-Myc/Max interaction, which in turn can induce cell cycle arrest and apoptosis in model cell lines. nih.gov This demonstrates a capacity for this class of compounds to interfere with fundamental cellular processes, although the specific pathways affected by this compound require direct investigation.

Biochemical Profiling of this compound and its Derivatives

The biochemical profile of this compound is characterized by its potential fungicidal, herbicidal, and insecticidal properties. ontosight.ai The evaluation of its derivatives has helped to map out the structure-activity relationships (SAR) that govern these biological effects.

For example, a series of novel thienylpyridyl- and thioether/sulfoxide/sulfone-containing acetamide derivatives were synthesized and evaluated for pesticidal activity. nih.gov Another study focused on a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which was assessed for its antioxidant and antimicrobial activities. researchgate.net This compound demonstrated notable activity against yeast strains like Candida glabrata and Candida krusei. researchgate.net

Table 1: Biochemical Activities of this compound and Related Derivatives

Compound Class Investigated Activities Key Findings Reference(s)
This compound Fungicidal, Herbicidal, Insecticidal Identified as having potential biological activity in these areas. ontosight.ai
Thienylpyridyl-acetamide derivatives Insecticidal Active against agricultural pests such as Mythimna separata and Plutella xylostella. nih.gov
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Antimicrobial, Antioxidant Showed significant activity against specific yeast strains and moderate antioxidant properties. researchgate.net
2,5-dichloro thienyl substituted thiazole derivatives Antimicrobial Synthesized and proposed as potential antimicrobial agents. nih.gov

Molecular Mechanisms of Action in Specific Organisms (e.g., fungi, insects, weeds)

The proposed molecular mechanisms of action for this compound are inferred from its biochemical profile and studies on structurally related compounds.

Fungi : The primary mechanism of action against fungi is believed to be the inhibition of GlcN-6-P synthase. nih.govnih.gov This enzyme is critical for the synthesis of chitin, a major component of the fungal cell wall. By blocking this enzyme, the compound prevents proper cell wall formation, leading to osmotic instability and fungal cell death. The selectivity of some inhibitors for the fungal enzyme over its mammalian counterpart makes it an attractive target. nih.gov

Insects : The insecticidal activity of related thienyl-acetamide derivatives has been confirmed against pests like the armyworm (Mythimna separata) and diamondback moth (Plutella xylostella). nih.gov While the specific molecular target in these insects was not fully elucidated in the cited studies, the mechanism likely involves the disruption of a critical physiological or neurological process.

Weeds : The herbicidal properties of this compound are suggested by its classification within a broader group of chemical compounds known to have such effects. ontosight.ai Many 2-chloroacetamide (B119443) herbicides function by inhibiting the synthesis of very-long-chain fatty acids in plants. researchgate.net This disruption of lipid synthesis interferes with the formation of cell membranes and the cuticle, leading to growth arrest and death of the weed. It is plausible that this compound shares this or a similar mechanism of action.

Table 2: Summary of Proposed Mechanisms of Action

Organism Proposed Molecular Mechanism Target System/Process Reference(s)
Fungi Inhibition of Glucosamine-6-Phosphate Synthase Cell Wall Biosynthesis (Chitin) nih.gov, nih.gov
Insects Not fully elucidated; likely disruption of a key physiological process. Nervous or Metabolic System nih.gov
Weeds Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Lipid Synthesis, Membrane Formation ontosight.ai, researchgate.net

Advanced Applications in Chemical Sciences Non Clinical

Potential as Agrochemical Agents

The class of compounds to which N-(2,5-Dichloro-3-thienyl)acetamide belongs, namely thiophene (B33073) derivatives and acetamides, has been a subject of interest in agricultural chemistry for their potential biological activities. ontosight.ai Research has explored the fungicidal, herbicidal, and insecticidal properties of such compounds. ontosight.ai

Fungicidal Applications: Thiophene derivatives are recognized for their biological activities, which include antifungal properties. ontosight.ainih.gov Studies on related acetamide (B32628) compounds have shown that they can exhibit significant fungicidal effects against various common agricultural pathogenic fungi. nih.govsemanticscholar.org For instance, certain thioether-containing acetamides displayed notable in vitro fungicidal activity at concentrations of 50 μg/mL against pathogens like Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum. nih.govsemanticscholar.org Specifically, some compounds showed inhibition rates between 71.1% and 81.6% against Physalospora piricola, which was comparable to or better than the commercial fungicide triadimefon. semanticscholar.org Another related compound, Acetamide, 2,2-dichloro-N-(3-(5-nitro-2-furyl)-5-triazol-5-yl)-, has been noted for its fungicidal properties, which work by disrupting fungal growth and development. ontosight.ai

Herbicidal Applications: Chloroacetamide derivatives are a well-established class of herbicides. ekb.egresearchgate.net Their primary mechanism of action involves inhibiting the elongation of very-long-chain fatty acids (VLCFAs), which are crucial for plant membrane stability. ekb.eg This disruption leads to the death of the treated plant. ekb.eg Research into novel chloroacetamide derivatives has demonstrated their efficacy against both broadleaf and grass weeds. ekb.egresearchgate.net The herbicidal activity of these compounds can sometimes show selectivity, being less toxic to crops like corn, soybean, and cotton, depending on the specific compound and application rate. google.com

Insecticidal Applications: The acetamide moiety is a key structural feature in several commercial insecticides. nih.gov Thienyl-containing acetamides have been synthesized and evaluated for their insecticidal effects. nih.gov For example, a "hit" molecule from a study, which contains a thienyl-pyridine and acetamide structure, demonstrated 100% lethality against the diamondback moth (Plutella xylostella L.) at a concentration of 200 mg/L. nih.gov Further structural optimization of such compounds has led to the discovery of new lead structures for insecticide innovation. nih.gov Studies on other complex acetamide derivatives have also shown potent insecticidal activity against pests like the cowpea aphid (Aphis craccivora Koch), with some compounds exhibiting greater or equivalent potency to the reference insecticide acetamiprid. researchgate.netaun.edu.eg

Role in Materials Science

The study of crystal structures is fundamental in materials science, providing insights into the properties of solid-state compounds. While specific studies on the color polymorphism of this compound are not prominent in the available literature, extensive research has been conducted on the crystal structures of closely related N-aryl acetamides, particularly dichloroacetamides.

Use as Chemical Probes in Biological Research

The application of this compound as a chemical probe in biological research is not extensively documented. However, the broader class of reactive chloroacetamides has been utilized in chemical biology. The reactivity of the chloroacetamide group allows it to act as an electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This property is fundamental to the design of activity-based probes and covalent inhibitors for studying enzyme function and activity in complex biological systems. While specific examples for the title compound are lacking, its inherent chemical functionalities suggest a potential, albeit unexplored, role in this area.

Analytical Method Development for Detection and Quantification in Environmental Matrices

Ensuring environmental safety requires robust methods for detecting and quantifying chemical compounds in various matrices. For this compound and related substances, chromatographic and spectrophotometric techniques are the primary analytical tools.

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. A reverse-phase (RP) HPLC method has been described for the analysis of a structurally similar compound, Acetamide, N-(2,5-dichloro-4-nitrophenyl)-. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such a method is often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is another powerful analytical technique, particularly for volatile and thermally stable compounds. The NIST Chemistry WebBook contains GC data for related compounds like Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-, indicating its applicability for separating such structures. nist.gov GC is often coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of the compound based on its mass spectrum. spectrabase.com

Spectrophotometric Assays

Spectrophotometric assays provide a means for quantifying substances based on their light absorption properties. While specific spectrophotometric assays developed exclusively for this compound are not detailed in the literature, the general principles apply. The presence of the thiophene ring and other chromophores in the molecule suggests it would absorb light in the UV-Visible range, which could be exploited for quantification. For instance, the purity of synthesized chloroacetamide derivatives is often confirmed using spectroscopic methods, including IR and NMR, which form the basis for more quantitative spectrophotometric assays. ekb.egresearchgate.net

Future Research Directions and Unexplored Avenues for N 2,5 Dichloro 3 Thienyl Acetamide

Discovery of Novel Biological Targets and Pathways

While thiophene (B33073) derivatives are known for a range of biological activities, including fungicidal, herbicidal, and insecticidal properties, the specific molecular targets and pathways for N-(2,5-Dichloro-3-thienyl)acetamide remain largely uncharacterized. ontosight.ai Future investigations should move beyond broad-spectrum screening to pinpoint the precise mechanisms of action.

Research in this area could involve:

Target Identification: Employing techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction to identify specific proteins or enzymes that bind to the compound.

Pathway Analysis: Once a target is identified, transcriptomics and proteomics can be used to understand the downstream effects on cellular pathways. For instance, if the compound targets a key enzyme in a fungal pathogen, these analyses would reveal the resulting metabolic or signaling disruptions.

Virtual Screening for New Activities: Computational models, similar to those used to screen 2-amino-thiophene derivatives against Leishmania, could be adapted to test this compound against a wide array of biological targets from different organisms. nih.gov This could uncover entirely new therapeutic or agrochemical applications.

Development of Advanced Synthetic Methodologies

The conventional synthesis of this compound involves the reaction of 2,5-dichloro-3-thienylamine with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai While effective, future research could focus on developing more efficient, sustainable, and scalable synthetic routes. Advanced methodologies offer significant improvements over classical techniques in terms of reaction time, yield, and environmental impact.

Table 1: Comparison of Synthetic Approaches for Acetamide (B32628) Derivatives

Methodology Description Potential Advantages for this compound Synthesis
Conventional Method Reaction of an amine with an acylating agent like acetyl chloride or acetic anhydride, often requiring a base and organic solvents. ontosight.ainih.gov Well-established and understood reaction mechanism.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. researchgate.net Significantly reduced reaction times, potentially higher yields, and lower energy consumption compared to conventional heating. researchgate.net
Flow Chemistry Reactions are performed in a continuously flowing stream within a reactor. Enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automated, large-scale production.

| Biocatalysis | Employs enzymes (e.g., lipases) to catalyze the acylation reaction. | High selectivity, mild reaction conditions (ambient temperature and pressure), reduced solvent waste, and a greener environmental profile. |

Exploring these advanced methods could lead to more cost-effective and environmentally friendly production of this compound and its analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization process. nih.govmdpi.com These computational tools can be applied to this compound to design new derivatives with enhanced efficacy and desired properties.

Table 2: Applications of AI/ML in the Development of Thiophene-based Compounds

AI/ML Application Description Potential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov Predict the activity of novel derivatives of this compound before synthesis, saving time and resources. nih.gov
High-Throughput Virtual Screening (HTVS) Uses computational power to screen vast libraries of virtual compounds against a specific biological target. nih.gov Efficiently identify new, more potent analogs from billions of potential molecules. acm.org
Generative Models Deep learning algorithms, such as recurrent neural networks (RNNs), can design entirely new molecules with desired property profiles. mdpi.com Create novel thiophene-acetamide scaffolds with optimized activity, selectivity, and better physicochemical properties. mdpi.com

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound. nih.gov | Prioritize the synthesis of derivatives with a higher probability of success in later-stage development by filtering out compounds with predicted undesirable properties. |

Exploration of Polymorphism and Crystal Engineering in Thiophene-Acetamide Systems

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility, melting point, and stability. mpg.deub.edu This phenomenon is critically important in both the pharmaceutical and agrochemical industries. researchgate.net The study of polymorphism in this compound is an unexplored avenue that could yield new solid forms with superior properties.

Future research in crystal engineering for this compound should include:

Polymorph Screening: Conducting systematic crystallization experiments under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to identify new polymorphic forms of this compound.

Structural Characterization: Utilizing techniques like single-crystal X-ray diffraction to determine the precise molecular arrangement in any new crystal forms discovered. nih.gov Analysis of intermolecular interactions, such as hydrogen bonding, is crucial for understanding crystal packing. nih.govnih.gov

Physicochemical Property Analysis: Characterizing the properties of different polymorphs using methods like Differential Scanning Calorimetry (DSC) and thermogravimetry to assess thermal stability and solubility, which can directly impact bioavailability and formulation. ub.edu

Co-crystal Formation: Investigating the formation of co-crystals by combining this compound with other molecules (co-formers) to create novel crystalline materials with tailored properties. researchgate.net

Environmental Fate and Degradation Studies of this compound (excluding toxicity data)

Key research questions to address include:

Persistence in Soil and Water: Determining the half-life of the compound in different environmental compartments. The presence of chlorine atoms on the thiophene ring may increase its persistence, similar to other organochlorine compounds. bioline.org.br

Degradation Pathways: Identifying the biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation products. This is vital to ensure that the breakdown products are not more persistent or problematic than the parent compound.

Mobility and Transport: Studying the compound's tendency to bind to soil and sediment particles versus its potential to leach into groundwater. bioline.org.br The log octanol-water partition coefficient (LogP) is a key parameter in predicting this behavior. researchgate.net

Predictive Modeling: Using computational tools to predict environmental fate as a preliminary step. Platforms like BiodegPred can offer an initial prognosis on whether a molecule is likely to be biodegradable in the environment. nih.govnih.gov

These studies will provide a comprehensive picture of the compound's behavior when released into the environment, informing its responsible development and use.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2,5-Dichloro-3-thienyl)acetamide and its derivatives?

This compound derivatives are typically synthesized via sulfonylation or acylation reactions. For example, 2,5-dichlorothiophene-3-sulfonyl chloride is reacted with amino-benzothiazole intermediates under reflux conditions (90°C for 8 hours) in polar aprotic solvents like dimethylformamide (DMF) . Chloroacetyl chloride is also used for acetamide formation, with triethylamine as a base to neutralize HCl byproducts during reflux (4–8 hours) . Key steps include TLC monitoring, recrystallization (e.g., using pet-ether), and purification via column chromatography.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹), NMR (1H/13C for aromatic protons and acetamide methyl groups), and mass spectrometry (molecular ion peaks matching calculated masses) . X-ray crystallography is employed for derivatives to resolve conformational variations, such as dihedral angles between dichlorophenyl and heterocyclic rings, which influence molecular packing and hydrogen-bonding networks .

Advanced: How do reaction conditions (temperature, solvent) impact the yield and purity of this compound derivatives?

Optimization studies show that elevated temperatures (80–90°C) improve sulfonylation efficiency but may increase side reactions, such as sulfone overoxidation . Polar solvents like DMF enhance solubility of aromatic intermediates but require strict anhydrous conditions to avoid hydrolysis. For example, triethyl orthoformate in acetic anhydride facilitates cyclization in thiazolidinone derivatives . Conflicting data on reaction times (e.g., 2–8 hours) suggest substrate-specific tuning; kinetic monitoring via HPLC or GC-MS is recommended to identify ideal endpoints .

Advanced: How can structural variations in derivatives affect biological activity or material properties?

Crystal structure analyses reveal that conformational flexibility in the dichlorothienyl moiety modulates interactions with biological targets. For instance, dihedral angles >50° between the acetamide and thiophene rings reduce steric hindrance, enhancing binding to enzyme active sites (e.g., kinases or proteases) . Substituents like ethoxymethylene groups ( ) increase lipophilicity, improving membrane permeability in cell-based assays.

Advanced: What computational methods are used to predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-withdrawing dichloro groups on the thiophene ring lower LUMO energy, favoring nucleophilic substitution at the 3-position . Molecular dynamics simulations model solvation effects, revealing DMF or acetonitrile as optimal for stabilizing transition states during sulfonylation .

Advanced: How can contradictory spectral or crystallographic data be resolved?

Discrepancies in NMR shifts (e.g., acetamide methyl protons at δ 2.1–2.3 ppm vs. δ 2.4 ppm) often arise from solvent polarity or hydrogen bonding. Single-crystal X-ray diffraction (SCXRD) resolves ambiguities by providing absolute stereochemistry, as seen in asymmetric unit analyses of polymorphic forms . Redundant synthesis and cross-validation with high-resolution mass spectrometry (HRMS) ensure reproducibility .

Methodological: What strategies mitigate decomposition during long-term storage?

Derivatives with electron-deficient thiophene rings are prone to photodegradation. Storage in amber vials under inert gas (N₂/Ar) at −20°C is advised. Lyophilization stabilizes hygroscopic compounds, while TGA-DSC studies identify decomposition thresholds (e.g., >150°C for most acetamides) .

Methodological: How are regioselectivity challenges addressed in derivative synthesis?

Directed ortho-metalation (DoM) using lithium bases selectively functionalizes the thiophene ring at the 3-position. For example, 2,5-dichlorothiophene-3-sulfonyl chloride reacts preferentially with electron-rich amines due to the sulfonyl group’s meta-directing effects . Computational tools like Fukui indices guide substituent placement to avoid steric clashes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.